![molecular formula C17H19F3N4O2 B2408447 2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034294-53-4](/img/structure/B2408447.png)

2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

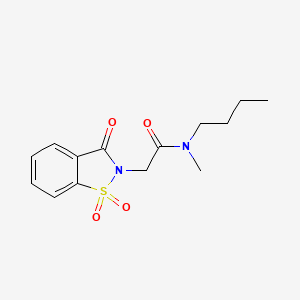

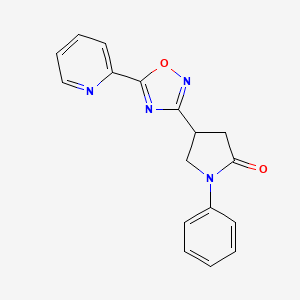

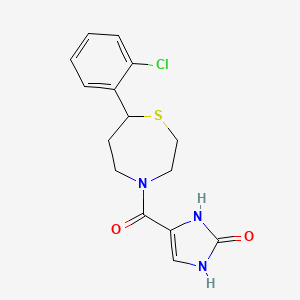

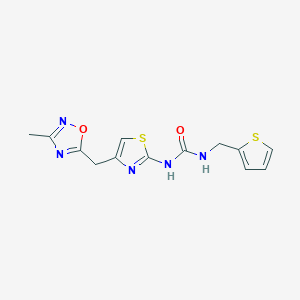

The compound “2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide” belongs to a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . This structure allows it to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds Research has explored the synthesis of biologically significant heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyridines, through novel synthetic pathways. For instance, the use of phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation facilitates the construction of the triazolo[1,5-a]pyridine skeleton, demonstrating a metal-free approach for oxidative N-N bond formation, which is notable for its efficiency and high yields (Zisheng Zheng et al., 2014).

Anticancer Agents Compounds within this chemical framework have been synthesized and evaluated as anticancer agents. Notably, triazolopyrimidines have shown unique mechanisms of tubulin inhibition, distinguishing themselves from other anticancer compounds by promoting tubulin polymerization without binding competitively with paclitaxel. This mechanism is particularly effective in overcoming resistance attributed to multidrug resistance transporter proteins, highlighting the potential for novel anticancer therapies (N. Zhang et al., 2007).

Antimicrobial and Anticonvulsant Activities Further applications include the synthesis of compounds for antimicrobial and anticonvulsant purposes. For example, new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been developed, displaying significant antimicrobial activity against various bacterial strains and fungi (Nada M. Abunada et al., 2008). Additionally, 7-phenyl-4,5,6,7-tetrahydrothieno[3,2‐b]pyridine derivatives have been evaluated for anticonvulsant activity, demonstrating promising results in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, potentially offering new avenues for epilepsy treatment (Shiben Wang et al., 2019).

Orientations Futures

The future directions for this compound could involve further exploration of its diverse pharmacological activities, as well as the development of new synthetic approaches for its synthesis . Additionally, further studies could be conducted to better understand its mechanism of action and potential therapeutic uses .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazole core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

It is known that compounds with similar structures can inhibit parasitic growth , suggesting that this compound may also affect pathways related to parasitic growth.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential bioavailability of this compound.

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities , suggesting that this compound may also have a range of molecular and cellular effects.

Propriétés

IUPAC Name |

2-phenoxy-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O2/c1-11(26-13-5-3-2-4-6-13)16(25)21-10-15-23-22-14-9-12(17(18,19)20)7-8-24(14)15/h2-6,11-12H,7-10H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAALEUPFDHNAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NN=C2N1CCC(C2)C(F)(F)F)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)

![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)

![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2408369.png)

![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2408370.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)

![N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2408377.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2408382.png)

![(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2408387.png)